2-Cycloheptylpropanoic acid
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Overview
Description
2-Cycloheptylpropanoic acid is an organic compound with the molecular formula C10H18O2. It is characterized by a cycloheptyl group attached to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylpropanoic acid typically involves the reaction of cycloheptanone with ethyl diazoacetate in the presence of a catalyst, followed by hydrolysis to yield the desired acid. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acid to alcohols or alkanes.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone, while reduction can produce cycloheptyl alcohol .
Scientific Research Applications
2-Cycloheptylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for developing pharmaceuticals with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cycloheptylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, influence metabolic processes, and interact with cellular receptors. Detailed studies are required to elucidate the exact pathways and targets involved in its biological effects .
Comparison with Similar Compounds
Cycloheptanone: Shares the cycloheptyl group but lacks the propanoic acid moiety.
Cycloheptyl alcohol: Similar structure but with an alcohol group instead of the carboxylic acid.
Cycloheptyl acetic acid: Similar but with an acetic acid moiety instead of propanoic acid
Uniqueness: 2-Cycloheptylpropanoic acid is unique due to its specific combination of a cycloheptyl group and a propanoic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-cycloheptylpropanoic acid |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
MWGHMUSICDHQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCCC1)C(=O)O |
Origin of Product |
United States |
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